4-(3-Chlorophenyl)-2-methylthiazol-5-amine
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Overview
Description
4-(3-Chlorophenyl)-2-methylthiazol-5-amine is a heterocyclic compound that features a thiazole ring substituted with a 3-chlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-2-methylthiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride (POCl3) under reflux conditions. The resulting thiazole derivative is then methylated using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-2-methylthiazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the thiazole ring or the chlorophenyl group.
Substitution: Substituted thiazole derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent, given its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-2-methylthiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in its role as an antimicrobial agent, the compound may inhibit the synthesis of bacterial cell walls by binding to key enzymes involved in the process. In anticancer applications, it may interfere with cell division by targeting specific proteins involved in the cell cycle.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-2-methylthiazol-5-amine: Similar structure but with the chlorine atom in the para position.
4-(3-Bromophenyl)-2-methylthiazol-5-amine: Similar structure but with a bromine atom instead of chlorine.
4-(3-Chlorophenyl)-2-ethylthiazol-5-amine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
4-(3-Chlorophenyl)-2-methylthiazol-5-amine is unique due to the specific positioning of the chlorine atom and the methyl group, which can influence its reactivity and interaction with biological targets. This specific arrangement can result in different biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C10H9ClN2S |
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Molecular Weight |
224.71 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-2-methyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C10H9ClN2S/c1-6-13-9(10(12)14-6)7-3-2-4-8(11)5-7/h2-5H,12H2,1H3 |
InChI Key |
CEXXCGFETXVIBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)N)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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